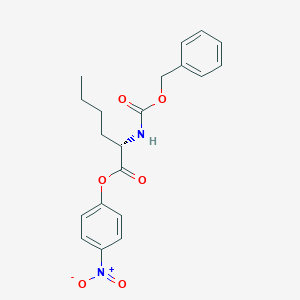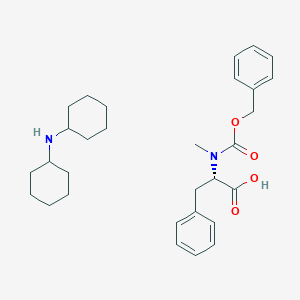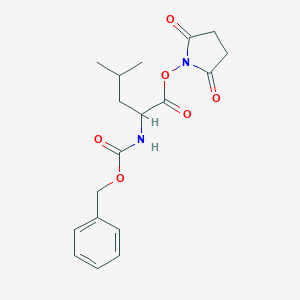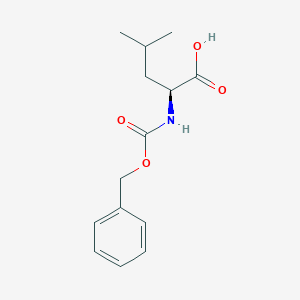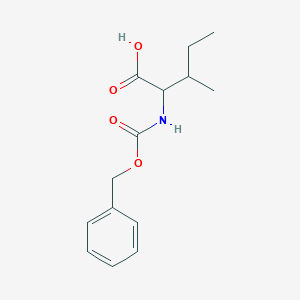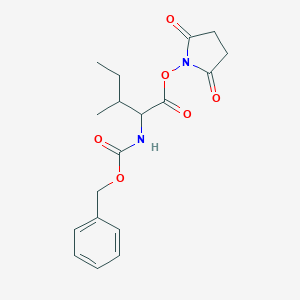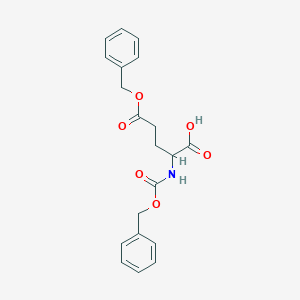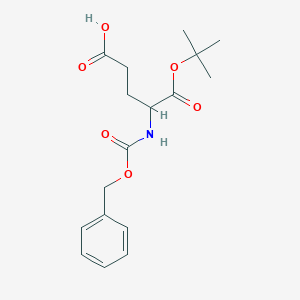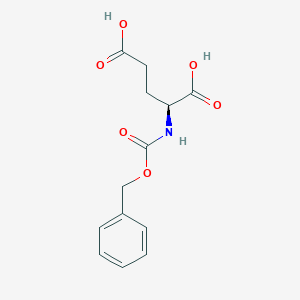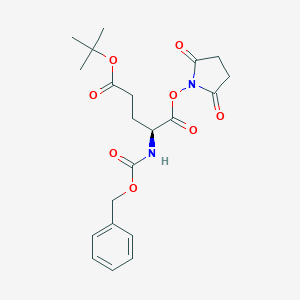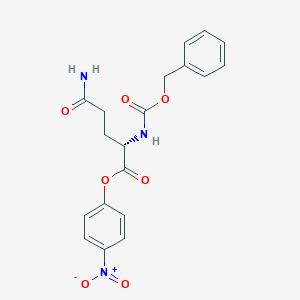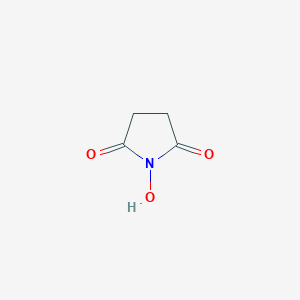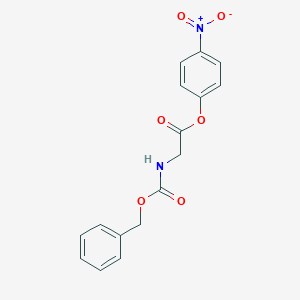
Z-Gly-ONp
描述
Z-Gly-ONp, also known as N-benzyloxycarbonylglycine 4-Nitrophenyl Ester, is a derivative of the amino acid glycine . It is widely used in solution phase peptide synthesis .
Synthesis Analysis
The synthesis of Z-Gly-ONp involves a multi-step reaction. The first step involves the use of aqueous sodium bicarbonate (NaHCO3), followed by the use of dicyclohexylcarbodiimide in ethyl acetate at 25°C for 1.5 hours . The synthesis process can also involve the use of Benzyl chloroformate .Molecular Structure Analysis
The molecular formula of Z-Gly-ONp is C16H14N2O6 . Its molecular weight is 330.29 g/mol . The IUPAC name for Z-Gly-ONp is (4-nitrophenyl) 2-(phenylmethoxycarbonylamino)acetate .Chemical Reactions Analysis
Z-Gly-ONp is used as a substrate in various chemical reactions. For instance, it has been used as a substrate to differentiate and characterize transglutaminase(s) (TGase) that catalyzes the post-translational covalent cross-linking of Gln- and Lys-containing peptides .科学研究应用
-
Peptide Synthesis
- Application : Z-Gly-ONp is used in peptide synthesis, which has varied applications in high-throughput biological research and drug development .
- Methods : Peptides are chemically synthesized by the condensation reaction of the carboxyl group of one amino acid to the amino group of another .
- Results : Advances in protein synthesis today have made peptide synthesis easier, which has varied applications in high-throughput biological research and drug development .
-
Polymer Science
- Application : Z-Gly-ONp is used in the preparation of gelatin-based conductive hydrogels .
- Methods : The mechanical and conductive properties of hydrogels are improved by integrating Z-Gly-ONp into gelatin polymers via enzymatic crosslinking . Dynamic π–π stacking interactions are created by the introduction of carbobenzoxy groups .
- Results : The obtained hydrogel exhibits a high storage modulus, compressive strength, tensile strength, and elongation at break . The hydrogel-based sensors can detect full-range human activities, such as swallowing, fist clenching, knee bending and finger pressing, with high sensitivity and stability .
-
Cosmetics and Environmental Protection
- Application : His-Rich Peptides, Gly- and His-Rich Peptides have potential applications in human health, veterinary, animal food industry, cosmetics, agriculture, forestry, gardening and environmental protection activities .
- Methods : These peptides are synthesized using various substrates including Z-Gly-ONp .
- Results : The synthesized peptides have shown functional versatility and scientific prominence .
-
Zymogen Catalysis
- Application : Z-Gly-ONp is used in the study of zymogen catalysis .
- Methods : The best substrate found for chymotrypsinogen was Boc-Ala-ONp and for trypsinogen Z-Gly-Hyp-Gly-ONp . The kinetic parameters indicate that in the zymogens the catalytic site is distorted and reduced in effectiveness by about two orders of magnitude, in addition to a 10,000-fold decrease in catalysis due to a dis-Kinetic studies of the catalytic .
- Results : This study provides insights into the mechanisms of enzyme catalysis and may act as an initial step in the validation and prediction of mechanism in an enzyme active site .
-
Mechanically Tough and Conductive Hydrogels
- Application : Z-Gly-ONp is used in the preparation of mechanically tough and conductive hydrogels .
- Methods : An innovative approach for the preparation of gelatin-based conductive hydrogels is presented that improves the mechanical and conductive properties of hydrogels by integrating Z–Gln–Gly into gelatin polymers via enzymatic crosslinking .
- Results : The obtained hydrogel exhibits a high storage modulus, compressive strength, tensile strength, and elongation at break . The hydrogel-based sensors can detect full-range human activities, such as swallowing, fist clenching, knee bending and finger pressing, with high sensitivity and stability .
安全和危害
While specific safety and hazard information for Z-Gly-ONp is not available, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
属性
IUPAC Name |
(4-nitrophenyl) 2-(phenylmethoxycarbonylamino)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O6/c19-15(24-14-8-6-13(7-9-14)18(21)22)10-17-16(20)23-11-12-4-2-1-3-5-12/h1-9H,10-11H2,(H,17,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHFNPUGRSYOPLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30169659 | |
| Record name | N-Benzyloxycarbonylglycine 4-nitrophenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30169659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Z-Gly-ONp | |
CAS RN |
1738-86-9 | |
| Record name | N-[(Phenylmethoxy)carbonyl]glycine 4-nitrophenyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1738-86-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Benzyloxycarbonylglycine 4-nitrophenyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001738869 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1738-86-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405051 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Benzyloxycarbonylglycine 4-nitrophenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30169659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-nitrophenyl N-[(phenylmethoxy)carbonyl]glycinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.543 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

